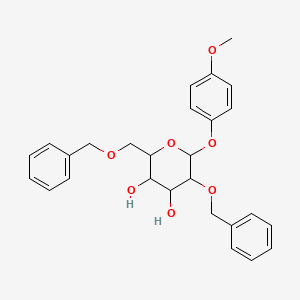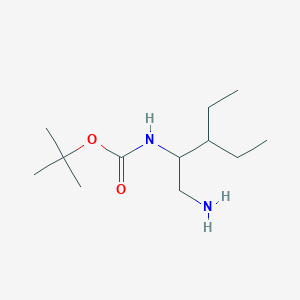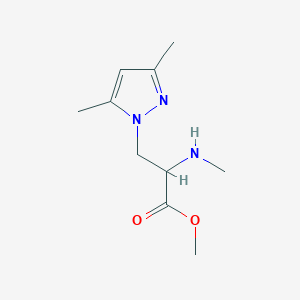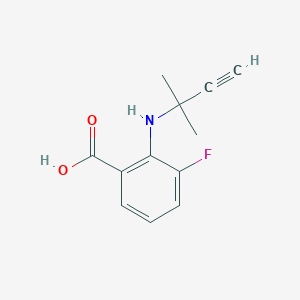
Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate: is an organic compound with the molecular formula C10H17BrO3. It is a brominated ester that finds applications in various fields of chemistry and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate can be synthesized through a multi-step process involving the bromination of ethyl 2,2-diethyl-3-oxobutanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with automated control systems to monitor and adjust reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form ethyl 2,2-diethyl-3-oxobutanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Formation of ethyl 2,2-diethyl-3-oxobutanoate derivatives.
Reduction: Ethyl 2,2-diethyl-3-oxobutanoate.
Oxidation: Carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and bromine substitution. It can also be used as a probe to investigate the mechanisms of enzyme inhibition.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure can be modified to create bioactive molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors, fragrances, and polymer additives. It is also employed in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 4-bromo-2,2-diethyl-3-oxobutanoate involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom in the compound acts as a leaving group, facilitating nucleophilic substitution reactions. The ester functional group can undergo hydrolysis in the presence of water or enzymes, leading to the formation of carboxylic acids and alcohols.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is targeted by nucleophiles, resulting in the formation of substituted products.
Ester Hydrolysis: Enzymes such as esterases can catalyze the hydrolysis of the ester bond, producing carboxylic acids and alcohols.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-bromo-2-methyl-3-oxobutanoate: Similar in structure but with a methyl group instead of diethyl groups.
Ethyl 4-bromo-3-oxobutanoate: Lacks the diethyl substitution, making it less sterically hindered.
Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate: Contains dimethyl groups instead of diethyl groups, affecting its reactivity and steric properties.
Uniqueness: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate is unique due to its diethyl substitution, which provides steric hindrance and influences its reactivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
99975-19-6 |
|---|---|
Molekularformel |
C10H17BrO3 |
Molekulargewicht |
265.14 g/mol |
IUPAC-Name |
ethyl 4-bromo-2,2-diethyl-3-oxobutanoate |
InChI |
InChI=1S/C10H17BrO3/c1-4-10(5-2,8(12)7-11)9(13)14-6-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
BJFXKTGXTFNBJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)CBr)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13637145.png)
![[2-(Adamantan-1-yl)ethyl]hydrazine](/img/structure/B13637148.png)

![1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13637151.png)



![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)




